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Compound of Interest

Compound Name: Ester C

Cat. No.: B1168882 Get Quote

Ester-C is primarily composed of calcium ascorbate. During its manufacturing process,

ascorbic acid is buffered with calcium carbonate. This process also leads to the formation of

other compounds, including minor amounts of calcium threonate, xylonate, and lyxonate. The

presence of threonate is central to the manufacturer's claims regarding its unique mechanism

of action.

Pharmacokinetics and Bioavailability: A
Comparative Overview
Several studies have investigated the comparative pharmacokinetics of Ester-C and ascorbic

acid, yielding mixed results. The primary metrics for bioavailability include the maximum

plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area

under the curve (AUC), which represents total drug exposure over time.

A study by Fay and Verlangieri (1991) suggested that Ester-C could increase ascorbate levels

in tissues more effectively than ascorbic acid in rats. However, a human clinical trial conducted

by Johnston and Luo (1994) found no significant differences in plasma, leukocyte, and urinary

ascorbate levels between subjects consuming Ester-C and those taking ascorbic acid.

A more recent study by Moyad et al. (2008) reported that Ester-C led to higher plasma vitamin

C levels and lower urinary excretion compared to ascorbic acid. Another study by van der Pijl et

al. (2019) investigated the kinetics of vitamin C in healthy subjects and found that while a single

high dose of Ester-C resulted in a slightly higher plasma concentration, the overall

bioavailability was not significantly different from ascorbic acid.
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Table 1: Comparative Pharmacokinetic Parameters of Ester-C vs. Ascorbic Acid (Data compiled

from multiple sources)

Parameter Ester-C Ascorbic Acid
Study
Population

Key Findings

Plasma Cmax Higher or similar Lower or similar Healthy adults

Results vary

across studies.

Some show a

modest increase

with Ester-C,

while others find

no significant

difference.

Leukocyte

Ascorbate

Higher retention

claimed
Standard uptake Healthy adults

One study

reported higher

retention at 24

hours for Ester-

C.

Urinary Excretion Lower Higher Healthy adults

Some studies

indicate less

ascorbate is

excreted in the

urine after Ester-

C consumption,

suggesting better

retention.

Proposed Molecular Mechanism of Action
The central hypothesis for Ester-C's enhanced bioavailability revolves around the action of L-

threonate. It is proposed that L-threonate may influence the transport of ascorbate into cells.

Upregulation of Ascorbate Transporters: One theory suggests that L-threonate may increase

the number or activity of specific vitamin C transporters, such as Sodium-Dependent Vitamin

C Transporters (SVCTs), which are responsible for actively transporting ascorbate into cells.
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Alternative Transport Pathway: Another proposed mechanism is that L-threonic acid may

utilize different transport pathways than ascorbic acid. It has been suggested that threonate

could mimic the action of dehydroascorbic acid (DHA), the oxidized form of vitamin C, which

is transported into cells via glucose transporters (GLUTs). Once inside the cell, DHA is

rapidly reduced back to ascorbic acid, effectively trapping it intracellularly.

Below is a diagram illustrating the proposed transport mechanisms for ascorbic acid and the

hypothesized influence of L-threonate from Ester-C.
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Caption: Proposed mechanisms of Vitamin C uptake and the hypothesized role of Ester-C

metabolites.

Experimental Protocols
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To ensure reproducibility and critical evaluation of the findings, the methodologies employed in

key studies are outlined below.

Protocol 1: Human Pharmacokinetic Study (Adapted from Moyad et al., 2008)

Study Design: A randomized, double-blind, crossover study.

Participants: A cohort of healthy, non-smoking adults with low baseline vitamin C levels.

Intervention: Participants received a single 1,000 mg dose of vitamin C in the form of either

ascorbic acid or Ester-C. A washout period of at least one week separated the two

interventions.

Blood Sampling: Venous blood samples were collected at baseline (0 hours) and at 1, 2, 4,

6, 8, and 24 hours post-ingestion.

Leukocyte Isolation: Leukocytes were isolated from whole blood using a dextran

sedimentation and hypotonic lysis procedure.

Ascorbate Analysis: Plasma and leukocyte ascorbate concentrations were determined using

high-performance liquid chromatography (HPLC) with electrochemical detection.

Urine Collection: 24-hour urine samples were collected to measure total ascorbate excretion.

Statistical Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated and

compared between the two groups using appropriate statistical tests (e.g., paired t-test or

ANOVA).

The workflow for this type of clinical study is visualized below.
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To cite this document: BenchChem. [Chemical Composition and Formulation]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1168882#mechanism-of-action-of-ester-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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